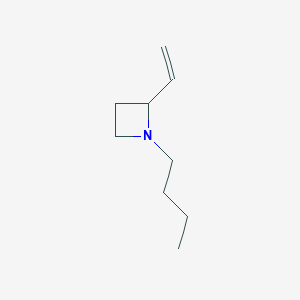

1-Butyl-2-vinylazetidine

Description

Structure

3D Structure

Properties

CAS No. |

359818-96-5 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

1-butyl-2-ethenylazetidine |

InChI |

InChI=1S/C9H17N/c1-3-5-7-10-8-6-9(10)4-2/h4,9H,2-3,5-8H2,1H3 |

InChI Key |

KAIBNPJDASLTHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCC1C=C |

Origin of Product |

United States |

Reactivity and Transformation of 1 Butyl 2 Vinylazetidine

Ring-Opening Reactions

The significant ring strain of approximately 25.4 kcal/mol makes the azetidine (B1206935) ring susceptible to cleavage under appropriate conditions. rsc.orgresearchgate.netresearchgate.net This strain is intermediate between that of the more reactive aziridines and the less reactive pyrrolidines, offering a balance of stability and reactivity. rsc.org

Nucleophilic Ring Opening Mechanisms

Nucleophilic ring-opening is a primary reaction pathway for azetidines. magtech.com.cnresearchgate.net These reactions typically require activation of the azetidine, often through the formation of a quaternary azetidinium salt or by using a Lewis acid. magtech.com.cnresearchgate.net The activation enhances the electrophilicity of the ring carbons, facilitating attack by nucleophiles.

The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cnresearchgate.net For 2-substituted azetidines like 1-butyl-2-vinylazetidine, the vinyl group, being an unsaturated substituent, can stabilize a transition state or intermediate through conjugation. researchgate.net This electronic effect generally directs nucleophilic attack to the C-2 position, leading to cleavage of the C2-N bond. researchgate.net However, bulky or strong nucleophiles may preferentially attack the less sterically hindered C-4 position. magtech.com.cnresearchgate.net

The ring-opening of azetidinium ions with various nucleophiles, such as azide, benzylamine, and acetate, has been studied. organic-chemistry.orgthieme-connect.com In many cases, the reaction proceeds via an SN2 pathway, resulting in a stereospecific ring opening. thieme-connect.com For azetidinium ions with no substituent at the C-4 position, nucleophilic attack generally occurs at this less substituted carbon. organic-chemistry.orgresearchgate.net Conversely, the presence of a substituent at C-4 can direct the attack to the C-2 position. organic-chemistry.orgresearchgate.net

Catalytic Enantioselective Ring Opening

The development of catalytic enantioselective ring-opening reactions of azetidines allows for the synthesis of chiral, non-racemic products. iitk.ac.in Chiral catalysts, such as those derived from squaramides or zirconium with BINOL ligands, have been employed to achieve high enantioselectivity in the ring-opening of azetidines with various nucleophiles. acs.orgchemrxiv.orgrsc.org

For instance, a chiral squaramide hydrogen-bond donor catalyst has been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.orgchemrxiv.org This type of catalysis operates by creating a chiral environment around the substrate, which directs the nucleophilic attack to one face of the molecule, leading to the preferential formation of one enantiomer of the product. Similarly, chiral zirconium catalysts have been effective in the asymmetric ring-opening of meso-aziridines, a related class of strained heterocycles, suggesting their potential applicability to azetidines. rsc.org The synthesis of chiral organocatalysts from the ring-opening of chiral aziridines has also been reported, highlighting the utility of these reactions in generating valuable synthetic tools. nih.gov

Electrophilic Ring Opening and Functionalization

While less common than nucleophilic ring-opening, electrophilic activation and subsequent ring-opening or functionalization of azetidines is also a viable pathway. The nitrogen atom of the azetidine ring can react with electrophiles. For N-acylazetidines, the reactivity is influenced by the pyramidalization of the amide nitrogen and the ring strain. organic-chemistry.org These activated amides can then react with organometallic reagents to form ketones. organic-chemistry.org N-acylhydrazones, which can be considered stable imine surrogates, can also act as electrophiles in reactions with nucleophiles. nih.gov

The reaction of N-alkyl azetidines with cyanogen (B1215507) bromide (the von Braun reaction) leads to the cleavage of the four-membered ring, producing 3-bromo-N-alkyl cyanamides with variable regioselectivity. researchgate.netresearchgate.net Furthermore, gold-catalyzed intermolecular oxidation of alkynes in N-propargylsulfonamides can lead to the formation of azetidin-3-ones through the intermediacy of reactive α-oxogold carbenes that undergo intramolecular N-H insertion. nih.gov In some cases, the azetidine intermediate can undergo further ring-opening if facilitated by an electron-rich substituent. nih.gov

Strain-Release Driven Ring Opening

The inherent ring strain in azetidines is a significant driving force for their ring-opening reactions. rsc.orgresearchgate.net This strain energy, which is significantly higher than that of five- or six-membered rings, can be harnessed to promote reactions that would otherwise be unfavorable. researchgate.net For example, strain-release driven spirocyclization has been achieved by reacting azabicyclo[1.1.0]butyl ketones with electrophiles, leading to the formation of spiro-azetidines. nih.govnih.gov

The ring strain also plays a crucial role in ring-expansion reactions. For instance, the acid-catalyzed aza-Claisen rearrangement of N-aryl-2-vinylazetidines can yield larger, eight-membered tetrahydrobenzazocine rings. acs.org The reduced ring strain in the azetidine compared to the corresponding aziridine (B145994) can influence the thermal stability and reaction profile. acs.org The polymerization of azetidines is another example of a strain-release driven process, where the relief of ring strain provides the thermodynamic driving force for the formation of polyamines. ugent.bersc.org

Cycloaddition Reactions Involving the Vinyl Moiety and Azetidine Ring

The presence of both a strained azetidine ring and a reactive vinyl group in this compound allows for a range of cycloaddition reactions, leading to the formation of more complex heterocyclic structures.

Transition Metal-Catalyzed Cycloadditions (e.g., Palladium)

Palladium catalysts have proven to be particularly effective in promoting cycloaddition reactions of 2-vinylazetidines. These reactions often proceed through the formation of a π-allylpalladium intermediate, which is generated by the ring cleavage of the azetidine. thieme-connect.com

A versatile method for the reaction of N-alkyl-2-vinylazetidines with heterocumulenes, such as isocyanates, has been established using a Pd(OAc)₂/PPh₃ catalyst system at room temperature. thieme-connect.com This reaction leads to the formation of tetrahydropyrimidin-2-ones. The reaction of trans-1-butyl-4-methyl-2-vinylazetidine yielded a mixture of cis and trans products, providing evidence for the formation of a π-allylpalladium intermediate that can undergo stereochemical isomerization. thieme-connect.com

Palladium-catalyzed [3+2] cycloadditions of vinyl aziridines (a related class of compounds) with various partners have been extensively studied and demonstrate the potential for similar reactivity with vinylazetidines. rsc.orgnih.gov These reactions allow for the construction of five-membered rings. Furthermore, palladium-catalyzed [5+3] cycloadditions of vinylcyclopropanes with azomethine imines highlight the ability of palladium to mediate the formation of eight-membered rings from strained precursors. rsc.org In some cases, the cycloaddition can be a [6+2] process, as seen in the reaction of 2-vinylazetidines with electron-deficient isocyanates, which yields eight-membered cyclic ureas without the need for a catalyst. nih.gov

[5+2] and [6+2] Cycloadditions

The vinylazetidine moiety can participate in higher-order cycloadditions, such as [5+2] and [6+2] cycloadditions, to construct seven- and eight-membered rings, respectively. These reactions are of significant interest in synthetic chemistry for accessing complex polycyclic systems.

A prime example of a [6+2] cycloaddition is the aforementioned reaction of 2-vinylazetidines with benzyne (B1209423), which yields 1-benzazocine derivatives nih.gov. This reaction demonstrates the utility of vinylazetidines as six-electron components. In addition to metal-free pathways, palladium-catalyzed [6+2] cycloadditions of 2-vinylazetidines with electron-deficient isocyanates have been reported to selectively form eight-membered cyclic ureas researchgate.net.

While direct examples of [5+2] cycloadditions involving this compound are less common, the conceptual framework for such reactions exists. Vinylcyclopropanes, which are structurally related to vinylazetidines in terms of ring strain, readily undergo rhodium-catalyzed [5+2] cycloadditions with alkynes and alkenes to form seven-membered rings pku.edu.cnpku.edu.cn. This suggests that under appropriate catalytic conditions, this compound could potentially act as a five-carbon synthon.

The table below presents examples of higher-order cycloadditions involving 2-vinylazetidine derivatives.

| Cycloaddition Type | Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| [6+2] | N-Benzyl-2-vinylazetidine | Benzyne | None | 1-Benzyl-2,3,4,7-tetrahydro-1H-1-benzazocine | 85% | nih.gov |

| [6+2] | N-Tosyl-2-vinylazetidine | Tosyl Isocyanate | Pd(OAc)2/PPh3 | Eight-membered cyclic urea | High | researchgate.net |

| Table 2: Examples of [5+2] and [6+2] Cycloadditions |

Stereochemical Implications in Cycloaddition Products

The stereochemistry of the starting vinylazetidine and the reaction conditions can have a profound impact on the stereochemical outcome of cycloaddition reactions.

A significant study on the stereochemical implications was conducted on the palladium-catalyzed cyclization of trans-1-butyl-4-methyl-2-vinylazetidine with heterocumulenes thieme-connect.com. This reaction afforded a cis/trans mixture of the resulting tetrahydropyrimidin-2-one products. The formation of this mixture is attributed to the stereochemical inversion through a π-allylpalladium intermediate, which can undergo η³-η¹-η³ isomerization. This isomerization leads to a loss of the initial stereochemical information of the starting material.

In contrast, some cycloaddition reactions of azetidines have been shown to proceed with high stereospecificity. For instance, the [2+2] cycloaddition of ketenes with imines to form β-lactams (azetidin-2-ones) can be highly stereoselective, with the stereochemical outcome often depending on the nature of the imine researchgate.net. While not directly involving this compound, these examples highlight the diverse stereochemical pathways available to azetidine derivatives in cycloaddition reactions. The stereochemistry of cycloaddition reactions is generally governed by the frontier molecular orbitals of the reacting species, and can proceed through suprafacial or antarafacial pathways depending on the number of electrons involved and whether the reaction is under thermal or photochemical control pressbooks.pub.

The following table details the stereochemical outcome of a cycloaddition involving a substituted this compound.

| Reactant | Reagent | Catalyst | Product | Stereochemical Outcome | Reference |

| trans-1-Butyl-4-methyl-2-vinylazetidine | Phenylisocyanate | Pd(OAc)2/PPh3 | Tetrahydropyrimidin-2-one | cis/trans mixture (inversion of stereochemistry) | thieme-connect.com |

| Table 3: Stereochemical Outcome in the Cycloaddition of a this compound Derivative |

Rearrangement Reactions

The inherent ring strain of the azetidine core in this compound makes it susceptible to various rearrangement reactions, which often lead to the formation of larger, more stable ring systems.

Meisenheimer Rearrangements of N-Oxides

The Meisenheimer rearrangement is a thermal rearrangement of tertiary amine N-oxides to form N-alkoxyamines synarchive.com. In the context of 2-vinylazetidines, this rearrangement provides a pathway to seven-membered heterocyclic systems.

The oxidation of 2-vinylazetidine with an oxidizing agent such as m-chloroperbenzoic acid (mCPBA) leads to the formation of the corresponding N-oxide. This intermediate is often unstable and undergoes a spontaneous caltech.edunih.gov-sigmatropic rearrangement, known as the Meisenheimer rearrangement researchgate.net. The reaction of the cis-N-oxide of a 2-vinylazetidine derivative has been shown to yield a dihydro-7H- caltech.educhemrxiv.orgoxazepine researchgate.net. This rearrangement proceeds through a concerted mechanism, and the stereochemistry of the starting N-oxide influences the stereochemical outcome of the product.

While the general mechanism has been established for 2-vinylazetidine N-oxides, the specific application to this compound follows the same principles, where the butyl group remains on the nitrogen atom throughout the rearrangement.

| Starting Material | Oxidizing Agent | Intermediate | Rearrangement Type | Product | Reference |

| 2-Vinylazetidine | mCPBA | cis-N-Oxide | caltech.edunih.gov-Meisenheimer | Dihydro-7H- caltech.educhemrxiv.orgoxazepine | researchgate.net |

| Table 4: Meisenheimer Rearrangement of a 2-Vinylazetidine N-Oxide |

Ring Expansion Reactions (e.g., to Azocine (B12641756) Derivatives)

Ring expansion reactions are a characteristic feature of the reactivity of strained heterocycles like this compound. These reactions provide a valuable route to larger nitrogen-containing rings, such as azocine derivatives, which are present in various natural products and pharmacologically active compounds researchgate.netnih.govthieme-connect.com.

As previously mentioned, the metal-free cycloaddition of 2-vinylazetidines with benzyne results in the formation of 1-benzazocine derivatives, representing a significant ring expansion from a four-membered to an eight-membered ring nih.gov. Similarly, the palladium-catalyzed [6+2] cycloaddition with isocyanates also leads to eight-membered azocine-type structures researchgate.net.

Another important ring expansion pathway involves the reaction of 2-alkenyl azetidines with activated alkynes. These reactions can lead to the formation of 1,2,3,6-tetrahydroazocines. The mechanism is believed to involve a Michael addition of the tertiary nitrogen atom to the alkyne, followed by a nucleophilic substitution within the resulting zwitterionic intermediate thieme-connect.com. While many examples of azetidine ring expansions leading to various heterocyclic systems have been reported d-nb.inforesearchgate.net, the reactions of 2-vinylazetidines provide a direct entry into functionalized azocine frameworks.

| Starting Material | Reagent | Conditions/Catalyst | Product Type | Reference |

| 2-Vinylazetidine | Benzyne | Metal-free, thermal | 1-Benzazocine | nih.gov |

| 2-Vinylazetidine | Electron-deficient isocyanate | Pd(OAc)2/PPh3 | Eight-membered cyclic urea | researchgate.net |

| 2-Alkenylazetidine | Activated alkyne | Thermal | 1,2,3,6-Tetrahydroazocine | thieme-connect.com |

| Table 5: Ring Expansion Reactions of 2-Vinylazetidine Derivatives |

Valence Isomerization

Valence isomerization refers to the reversible, thermally or photochemically induced interconversion of constitutional isomers. In the context of azetidines, this can involve the transformation into other cyclic or bicyclic structures.

A relevant example is the photochemical valence isomerization of aromatic heterocycles like pyridones and dihydropyridines to their highly strained Dewar isomers caltech.edunih.govchemrxiv.org. These Dewar isomers often contain strained β-lactam or azetidine cores. Although this process describes the formation of an azetidine ring from a larger ring, it highlights the involvement of azetidine structures in valence isomerization equilibria.

Direct evidence for the valence isomerization of this compound itself into a different valence isomer is not well-documented in the literature surveyed. However, the concept of valence isomerization is known for related nitrogen-containing heterocycles. For instance, the valence isomerization of 1,2-divinylaziridines has been studied mdpi.com. Given the strained nature of the azetidine ring, it is plausible that under specific photochemical or thermal conditions, this compound could undergo isomerization, potentially involving the vinyl group and the four-membered ring in a concerted pericyclic reaction.

Functionalization at Various Positions of the Azetidine Ring

The inherent ring strain of the azetidine core, while lower than that of aziridines, provides a driving force for a variety of ring-opening and functionalization reactions. researchgate.net Concurrently, the nitrogen atom and the adjacent carbons can be targeted for substitution and modification.

The functionalization of the azetidine ring through alkylation and arylation can occur at either the nitrogen or carbon atoms. While N-alkylation of a secondary azetidine is a common transformation, functionalization of the carbon framework of a pre-formed N-substituted azetidine like this compound is more complex.

One established strategy for the functionalization at the α-carbon to the nitrogen involves deprotonation with a strong base to form a transient nucleophilic species, which is then trapped by an electrophile. For N-protected azetidines, α-lithiation followed by electrophilic substitution has been demonstrated as a viable method. uni-muenchen.de In the context of this compound, this would involve the deprotonation at the C4 position.

Furthermore, N-arylation of azetidine derivatives can be achieved through methods like the Buchwald-Hartwig amination, which facilitates the coupling of the azetidine nitrogen with aryl halides. uni-muenchen.de Strain-release arylations have also been developed for the bis-functionalization of azetidines, showcasing the diverse approaches to introduce aryl groups. uni-muenchen.de

Table 1: Representative Alkylation/Arylation Reactions on the Azetidine Scaffold

| Reaction Type | Reagents and Conditions | Product Type |

| α-Lithiation/Electrophilic Substitution | 1. s-BuLi, (-)-sparteine, Et₂O, -78 °C; 2. Electrophile (E⁺) | C4-Substituted Azetidine |

| Buchwald-Hartwig Amination | Aryl-X, Pd catalyst, Ligand, Base | N-Arylazetidine |

| Strain-Release Arylation | Organometal reagents, Cu(OTf)₂ | 3-Arylated Azetidine |

This table presents generalized methods for azetidine functionalization and may require adaptation for this compound.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the azetidine ring can participate in these transformations. wikipedia.org For 2-vinylazetidines, palladium-catalyzed reactions are particularly prominent. These reactions often proceed through the formation of a π-allylpalladium intermediate, which arises from the oxidative addition of the palladium(0) catalyst to the strained azetidine ring, leading to C-N bond cleavage. researchgate.netthieme-connect.com

Research by Alper and colleagues has shown that 1-alkyl-2-vinylazetidines undergo regioselective cycloaddition reactions with heterocumulenes such as isocyanates, carbodiimides, and isothiocyanates in the presence of a Pd(OAc)₂/PPh₃ catalyst system at room temperature. researchgate.netthieme-connect.com These reactions are atom-economical and lead to the synthesis of six-membered heterocyclic compounds. researchgate.net The mechanism involves the formation of a π-allylpalladium complex, which then undergoes insertion of the heterocumulene. thieme-connect.com

Evidence for the π-allylpalladium intermediate is supported by the reaction of trans-1-butyl-4-methyl-2-vinylazetidine, which results in a mixture of cis and trans products, indicating stereochemical scrambling via η³-η¹-η³ isomerization. thieme-connect.com

Table 2: Palladium-Catalyzed Cycloaddition of 1-Alkyl-2-vinylazetidines

| Azetidine Reactant | Heterocumulene | Catalyst System | Product |

| 1-Alkyl-2-vinylazetidine | Isocyanate | Pd(OAc)₂/PPh₃ | Tetrahydropyrimidinone derivative |

| 1-Alkyl-2-vinylazetidine | Carbodiimide | Pd(OAc)₂/PPh₃ | Tetrahydropyrimidinimine derivative |

| 1-Alkyl-2-vinylazetidine | Isothiocyanate | Pd(OAc)₂/PPh₃ | Thiazinanimine derivative |

Adapted from Alper et al. thieme-connect.com

Electrophilic azetidinylation is a modern synthetic strategy that allows for the direct attachment of an azetidine ring to a variety of nucleophiles. chemrxiv.orgrsc.org This method typically involves the activation of an N-protected azetidine derivative to generate a reactive electrophilic species, such as an azetidinyl carbocation or a related equivalent. chemrxiv.org Reagents like azetidinyl trichloroacetimidates have been developed for this purpose, which, upon activation with a Lewis acid, can react with a wide range of nucleophiles. chemrxiv.orgchemrxiv.org

While this strategy is generally employed to introduce an azetidine moiety onto another molecule, the principles underscore the electrophilic potential of the azetidine ring under appropriate activation. researchgate.net The N-Cbz group, for instance, is noted to be crucial for reactivity by stabilizing the intermediate carbocation on the four-membered ring. researchgate.net The development of these methods provides a modular approach to a diverse library of functionalized azetidines. rsc.org

Table 3: Nucleophiles Used in Electrophilic Azetidinylation

| Nucleophile Class | Example |

| Alcohols | Phenols |

| Amines | Anilines, Aliphatic amines |

| Thiols | Thiophenols |

| Carbanions | Grignard reagents, Organolithiums |

This table lists general classes of nucleophiles compatible with electrophilic azetidinylation strategies. chemrxiv.org

The vinyl group in this compound is a key site for selective functionalization. Its electronic and steric environment allows for a range of transformations that can leave the azetidine ring intact. The reactivity of the vinyl substituent is influenced by the adjacent nitrogen-containing ring.

Palladium-catalyzed reactions, as mentioned previously, often involve the vinyl group in the formation of π-allylpalladium complexes, leading to ring-expansion and cycloaddition products. thieme-connect.com However, other transformations can selectively target the double bond. For instance, reactions like hydroboration-oxidation, epoxidation, or dihydroxylation could potentially be used to introduce new functional groups at the vinyl position. The tolerance for substituents on the vinyl group has been noted in palladium-catalyzed cyclizations, which is important for synthetic applications. thieme-connect.com

Furthermore, cobalt-catalyzed carbonylation has been shown to induce a ring-expansion-carbonylation of 2-vinylazetidines, leading to the formation of tetrahydroazepinones. acs.org This transformation highlights the utility of the vinyl group as a handle for more complex skeletal rearrangements.

Table 4: Potential Selective Reactions of the Vinyl Group

| Reaction Type | Reagents | Expected Product Functionality |

| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | Primary alcohol |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

| Ring-Expansion Carbonylation | Co₂(CO)₈, CO | Tetrahydroazepinone |

This table outlines potential transformations of the vinyl group based on general organic reactions and specific literature on related systems. acs.org

Applications of 1 Butyl 2 Vinylazetidine in Complex Molecule Synthesis

1-Butyl-2-vinylazetidine as a Chiral Building Block

The chirality of this compound, which can be controlled during its synthesis, makes it a valuable synthon for the preparation of enantiomerically enriched compounds. The stereochemistry of the azetidine (B1206935) ring can direct the formation of new stereocenters in subsequent reactions.

The stereoselective synthesis of molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active compounds. chimia.ch Chiral building blocks, such as enantiomerically pure this compound, serve as starting materials to introduce and control stereochemistry in a target molecule. chemrxiv.org The inherent ring strain and the conformational rigidity of the azetidine ring can influence the facial selectivity of reactions at the vinyl group or at the ring itself, leading to the preferential formation of one diastereomer over another. rsc.orgresearchgate.net

While specific examples detailing the use of this compound as a scaffold for a wide range of stereo-defined products are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential. For instance, the palladium-catalyzed reactions of similar 2-vinylazetidines have been shown to proceed with a degree of stereochemical control, which can be influenced by the choice of catalyst and ligands. thieme-connect.com The reaction of trans-1-butyl-4-methyl-2-vinylazetidine with heterocumulenes, for example, resulted in a mixture of cis and trans products, indicating that the stereochemical outcome is dependent on the reaction mechanism, which involves a π-allylpalladium intermediate that can undergo isomerization. thieme-connect.com This highlights the potential to influence the stereochemical course of such reactions to favor a desired isomer.

Table 1: Stereochemical Considerations in Reactions of Substituted 2-Vinylazetidines

| Reactant | Reagent | Catalyst System | Product(s) | Stereochemical Outcome | Reference |

|---|

The synthesis of all-carbon quaternary stereocenters, a carbon atom bonded to four other carbon atoms, is a significant challenge in organic synthesis due to steric hindrance. accefyn.org.conih.govrsc.org The development of catalytic asymmetric methods to construct these centers is of great interest. accefyn.org.conih.gov

Currently, there is limited direct evidence in the scientific literature for the application of this compound in the construction of quaternary stereocenters. However, the reactivity of the vinyl group suggests potential pathways. For example, certain catalytic processes involving vinyl-substituted heterocycles can lead to the formation of congested structures. chemrxiv.org The synthesis of vinylazetidines from allenamides has been shown to produce products with a congested all-carbon quaternary center. chemrxiv.org This suggests that, in principle, this compound could be a substrate for reactions designed to create such sterically demanding centers, although specific examples are yet to be reported.

Scaffold for Stereo-Defined Products

Precursor to Diverse Nitrogen-Containing Heterocycles

One of the most explored applications of this compound and related compounds is their use as precursors for larger, more complex nitrogen-containing heterocycles. The ring strain of the azetidine facilitates ring-opening and ring-expansion reactions, providing access to a variety of saturated and unsaturated cyclic amines.

The palladium-catalyzed reaction of 2-vinylazetidines with various carbon electrophiles is a powerful method for the synthesis of larger heterocyclic systems. thieme-connect.com Research by Alper and coworkers has demonstrated that this compound can undergo palladium-catalyzed cyclization reactions with heterocumulenes, such as isocyanates, carbodiimides, and isothiocyanates, to yield six-membered heterocycles. thieme-connect.com These reactions are proposed to proceed through the formation of a π-allylpalladium intermediate, which then undergoes insertion of the heterocumulene followed by cyclization. thieme-connect.com

Furthermore, 2-vinylazetidines can be utilized in the synthesis of seven- and eight-membered rings. For instance, a new ring-expansion-carbonylation reaction of 2-vinylazetidines catalyzed by cobalt carbonyl has been reported to produce tetrahydroazepinones. acs.orgorganic-chemistry.org Additionally, the reaction of 2-vinylazetidines with benzyne (B1209423) has been shown to provide a facile route to 1-benzazocine derivatives without the need for a catalyst. nih.gov Saito and coworkers have also reported the [6+2] cycloaddition reaction of 2-vinylazetidines with electron-deficient allenes to produce azocine (B12641756) derivatives. nih.gov

Table 2: Synthesis of Larger Heterocycles from 2-Vinylazetidines

| 2-Vinylazetidine Derivative | Reagent | Catalyst/Conditions | Product Heterocycle | Reference |

|---|---|---|---|---|

| This compound | Phenyl isocyanate | Pd(OAc)₂/PPh₃ | Tetrahydropyrimidin-2-one | thieme-connect.com |

| This compound | Di-p-tolylcarbodiimide | Pd(OAc)₂/PPh₃ | Tetrahydropyrimidin-2-ylidene | thieme-connect.com |

| 2-Vinylazetidine (general) | Carbon Monoxide | Cobalt Carbonyl | Tetrahydroazepinone | acs.orgorganic-chemistry.org |

| 2-Vinylazetidines | Benzyne | No catalyst | Benzazocine | nih.gov |

β-Lactams (2-azetidinones) are a fundamentally important class of heterocycles, most notably for their presence in penicillin and cephalosporin (B10832234) antibiotics. nih.gov The synthesis of novel β-lactam structures remains an active area of research. rsc.orgnih.gov While the synthesis of β-lactams often involves the [2+2] cycloaddition of a ketene (B1206846) and an imine (the Staudinger reaction), alternative routes are continually being explored. rsc.org

There is limited direct literature describing the synthesis of β-lactams starting from this compound. However, the reverse transformation, the reduction of β-lactams to azetidines, is a known process. organic-chemistry.org More relevantly, recent research has shown that vinylazetidines and β-lactams can be synthesized from common precursors, such as allenamides, through visible-light-promoted reactions. chemrxiv.org This suggests a close synthetic relationship between these two classes of four-membered heterocycles, although a direct conversion of this compound to a β-lactam derivative is not a commonly reported transformation.

Formation of Larger Cyclic Amines

Role in Chemical Space Exploration

The exploration of chemical space—the vast ensemble of all possible molecules—is a central theme in drug discovery and materials science. cam.ac.uk Diversity-oriented synthesis (DOS) is a strategy employed to efficiently generate libraries of structurally diverse and complex molecules to probe this space for new functions. scispace.comnih.gov The use of conformationally constrained scaffolds, such as the azetidine ring, is a valuable approach in DOS as it allows for the creation of three-dimensional molecular shapes that can interact specifically with biological targets. organic-chemistry.org

While there are no extensive studies specifically detailing the use of this compound in large-scale diversity-oriented synthesis campaigns, its potential is evident from its reactivity profile. The ability of the 2-vinylazetidine core to undergo various ring-opening and ring-expansion reactions to form a diverse set of larger heterocycles (as discussed in section 4.2.1) makes it an attractive starting point for generating a library of compounds with varied skeletal frameworks. By varying the substituents on the azetidine ring and the reaction partners, a wide range of novel chemical entities could be accessed, thus facilitating the exploration of new regions of chemical space.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| trans-1-Butyl-4-methyl-2-vinylazetidine |

| Phenyl isocyanate |

| Di-p-tolylcarbodiimide |

| Tetrahydropyrimidin-2-one |

| Tetrahydropyrimidin-2-ylidene |

| Tetrahydroazepinone |

| 1-Benzazocine |

| Azocine |

| β-Lactam (2-Azetidinone) |

| Penicillin |

| Cephalosporin |

Rigidification of Flexible Amine Structures

The incorporation of an azetidine ring is a recognized strategy for imparting conformational rigidity to otherwise flexible molecular scaffolds. nih.gov Aliphatic chains, particularly those containing amine functionalities, can adopt numerous conformations, which can be detrimental to binding affinity with a biological target. By integrating the amine nitrogen into the constrained four-membered ring of an azetidine, the number of accessible low-energy conformations is significantly reduced.

This principle of pre-organization is critical in drug design. For instance, in-silico studies have shown that the flexibility of certain pharmacophores can be limited by introducing a rigid moiety to lock the molecule into its bioactive conformation. researchgate.net The azetidine ring in this compound serves this purpose effectively. It acts as a rigid scaffold, orienting the N-butyl group and the C-2 vinyl substituent in well-defined spatial vectors. This structural constraint can lead to enhanced binding potency and selectivity for a specific biological target by minimizing the entropic penalty associated with the ligand adopting its bound conformation. nih.gov Such rigid compounds can also be less susceptible to oxidative metabolism by enzymes like cytochrome P450 compared to more flexible systems. nih.gov

Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. drughunter.com The goal is often to optimize a lead compound's physicochemical properties, metabolic stability, or pharmacokinetic profile. benthamscience.com The azetidine ring is considered an important scaffold for bioisosteric replacement, particularly for other common heterocyclic and aromatic rings. chemrxiv.org

Four-membered heterocycles like azetidines are attractive design options due to their ability to introduce polarity and three-dimensionality into a molecule. acs.org The azetidine core has been documented as a successful bioisosteric replacement for moieties such as pyridine, piperidine, and pyrrolidine. chemrxiv.org This is significant as over 60% of marketed pharmaceuticals contain at least one nitrogen-containing heterocycle. chemrxiv.org Replacing larger or more flexible rings like morpholines and piperazines with a compact azetidine ring can modulate key properties such as lipophilicity (LogD) and basicity (pKa), which in turn affects solubility, cell permeability, and off-target effects. nih.govresearchgate.net

The following table compares the general properties of the azetidine ring with other groups for which it can serve as a bioisostere.

| Functional Group | General Characteristics | Potential Advantages of Azetidine Replacement | Reference |

|---|---|---|---|

| Phenyl/Aromatic Rings | Planar, lipophilic, often subject to metabolic oxidation. | Increases Fsp3 character (three-dimensionality), improves metabolic stability, can modulate solubility. | nih.govchemrxiv.org |

| Pyrrolidine (5-membered ring) | Flexible, common N-heterocycle. | Provides a more rigid scaffold with different bond angles and substituent vectors. | chemrxiv.org |

| Piperidine (6-membered ring) | Flexible (chair/boat conformations), common N-heterocycle. | Reduces size and lipophilicity, offers a more constrained conformation. | researchgate.netchemrxiv.org |

| Morpholine (6-membered ring) | Flexible, polar due to ether oxygen. | Can serve as a smaller, more rigid polar isostere, potentially altering hydrogen bonding capacity and pKa. | researchgate.net |

| tert-Butyl Group | Bulky, lipophilic, sterically hindering. | Can mimic steric bulk while introducing a polar nitrogen atom, altering solubility and potential for hydrogen bonding. | benthamscience.comcambridgemedchemconsulting.com |

Synthetic Utility in Multi-Step Organic Syntheses

This compound is a versatile intermediate in multi-step organic synthesis due to the distinct reactivity of its components. The synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), often relies on a convergent approach where key fragments are built separately and then combined. pharmafeatures.comnih.gov In such a strategy, a functionalized building block like this compound provides a pre-formed, rigid core onto which further complexity can be built. rsc.org

The synthetic utility of this compound stems from several features:

The Azetidine Ring: While its synthesis can be challenging due to ring strain, the resulting four-membered ring is a stable scaffold under many reaction conditions. chemrxiv.orgrsc.org The nitrogen atom can be deprotected from the butyl group if necessary to allow for further functionalization.

The Vinyl Group: The C-2 vinyl substituent is a particularly valuable handle for a wide array of chemical transformations. It can participate in reactions that extend the carbon skeleton or introduce new functional groups.

The Butyl Group: The N-butyl group influences the molecule's solubility and lipophilicity, which can be important for its handling during a synthetic sequence and for the properties of the final product.

The vinyl group is amenable to a variety of powerful synthetic transformations, making this compound a key component in constructing larger, more elaborate molecular architectures.

| Reaction Type | Description | Potential Application for this compound |

|---|---|---|

| Cycloaddition Reactions | Reactions where two or more molecules combine to form a cyclic adduct, such as the Diels-Alder reaction. | The vinyl group can act as a dienophile, allowing for the construction of complex polycyclic systems fused to the azetidine ring. |

| Cross-Coupling Reactions | Palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings that form carbon-carbon bonds. | The vinyl group can be coupled with various partners (boronic acids, aryl halides) to attach new substituents. rsc.org |

| Hydroboration-Oxidation | A two-step reaction to form an alcohol from an alkene with anti-Markovnikov regioselectivity. | Converts the vinyl group into a primary alcohol, which can then be used for further functionalization (e.g., esterification, etherification). |

| Epoxidation | Conversion of the alkene to an epoxide, a reactive three-membered ring. | The resulting epoxide is a versatile intermediate for introducing various nucleophiles via ring-opening reactions. |

| Michael Addition | The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While the vinyl group itself is not activated for this, it can be transformed into a group that is. | The vinyl group can be a precursor to an α,β-unsaturated system, enabling conjugate additions to build complexity. rsc.org |

Theoretical and Computational Studies on 1 Butyl 2 Vinylazetidine

Mechanistic Investigations of Synthetic Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving 1-Butyl-2-vinylazetidine. Density Functional Theory (DFT) is a commonly employed method for these studies, allowing for the calculation of energies of reactants, products, intermediates, and transition states.

One of the key reactions of 2-vinylazetidines is their palladium-catalyzed cycloaddition with heterocumulenes. thieme-connect.com Theoretical studies on analogous systems suggest that these reactions can proceed through a π-allylpalladium intermediate. The formation of this intermediate is facilitated by the oxidative addition of the palladium catalyst to the strained C-N bond of the azetidine (B1206935) ring. thieme-connect.com Computational models can map out the energy profile of this process, identifying the rate-determining step and the influence of ligands on the palladium catalyst. For instance, electron-withdrawing groups on the vinyl moiety can enhance the polarization of the C-N bond, thereby facilitating the oxidative addition step. thieme-connect.com

Another area of investigation is the thermal rearrangement of aziridino amino esters to form azetidines. acs.org While not a direct synthesis of this compound, the principles of these rearrangements can be computationally modeled. Such studies would likely focus on the energetics of the ring-expansion process, elucidating the role of base catalysts in promoting the reaction. acs.org

The table below summarizes key synthetic transformations involving the vinylazetidine core and the typical focus of mechanistic investigations.

| Transformation | Catalyst/Conditions | Focus of Mechanistic Investigation | Key Intermediates |

| Cycloaddition with Isocyanates | Pd(OAc)2/PPh3 | Formation of the π-allylpalladium complex, influence of electronic effects on reactivity. | π-Allylpalladium complex |

| Ring-Opening Reactions | Palladium(0) | Stereochemical scrambling via η3-η1-η3 isomerization of the π-allyl intermediate. | π-Allylpalladium complex |

| Thermal Rearrangements | Heat, Base | Energetics of ring expansion, role of base in facilitating the reaction. | Transition state of ring opening |

Elucidation of Reaction Pathways and Transition States

A primary goal of computational studies is the detailed elucidation of reaction pathways and the characterization of associated transition states. For reactions involving this compound, this involves calculating the potential energy surface for a given transformation.

For the palladium-catalyzed reactions, DFT calculations can be used to locate the transition state for the oxidative addition of the palladium to the azetidine ring. The geometry of this transition state would reveal the concerted or stepwise nature of this process. Furthermore, the subsequent migratory insertion of the heterocumulene into the palladium-allyl bond can also be modeled, allowing for a complete understanding of the reaction mechanism.

In the context of thermal reactions, such as pericyclic reactions or rearrangements, computational methods can predict whether a reaction will proceed via a concerted or a stepwise pathway. For example, a hypothetical electrocyclization involving the vinyl group would have a transition state that could be located and analyzed to understand the stereochemical outcome of the reaction.

The activation energy (ΔG‡) and the reaction energy (ΔG) for each elementary step can be calculated. These values provide a quantitative measure of the feasibility of a proposed reaction pathway. For instance, in the palladium-catalyzed cycloaddition, the calculations would likely show a lower activation barrier for the pathway involving the formation of the π-allylpalladium intermediate compared to other potential pathways.

The following table presents hypothetical energetic data for a modeled reaction of this compound, illustrating the type of information obtained from transition state analysis.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

| Oxidative Addition | Formation of the π-allylpalladium intermediate from this compound and a Pd(0) catalyst. | 15-20 | -5 to -10 |

| Migratory Insertion | Insertion of an isocyanate into the Pd-allyl bond. | 10-15 | -20 to -25 |

| Reductive Elimination | Release of the final product and regeneration of the Pd(0) catalyst. | 5-10 | -10 to -15 |

Stereochemical Predictions and Conformational Analysis

The stereochemistry of this compound and its reaction products is a critical aspect that can be effectively studied using computational methods. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. For this compound, this involves considering the puckering of the azetidine ring and the orientation of the butyl and vinyl substituents.

The azetidine ring is not planar and can exist in puckered conformations. Computational models can predict the preferred pucker of the ring and the energetic barrier for ring inversion. The orientation of the bulky butyl group on the nitrogen atom will significantly influence the conformational landscape. It is expected that the butyl group will adopt a pseudo-equatorial position to minimize steric interactions. sapub.org

Furthermore, the relative orientation of the vinyl group at the C2 position is crucial for its reactivity. The dihedral angle between the vinyl group and the azetidine ring can be calculated to determine the most stable conformer. This information is vital for predicting the stereochemical outcome of reactions. For example, in the palladium-catalyzed reactions, the initial conformation of the vinylazetidine can influence which face of the π-allyl intermediate is attacked by the incoming nucleophile.

In reactions that generate new stereocenters, computational models can predict the diastereoselectivity. By calculating the energies of the transition states leading to different stereoisomers, the major product can be predicted. For instance, in a cycloaddition reaction, the approach of the dienophile to the vinyl group can be modeled to determine the preferred stereochemical pathway.

The table below illustrates the type of data generated from a conformational analysis of this compound.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| A | Butyl group pseudo-equatorial, vinyl group anti-periplanar to C2-H. | 0.0 | N1-C2-Cα-Cβ = ~180 |

| B | Butyl group pseudo-axial, vinyl group anti-periplanar to C2-H. | > 3.0 | N1-C2-Cα-Cβ = ~180 |

| C | Butyl group pseudo-equatorial, vinyl group syn-periplanar to C2-H. | ~1.5 | N1-C2-Cα-Cβ = ~0 |

Electronic Structure and Reactivity Correlations

The electronic structure of this compound provides fundamental insights into its reactivity. Computational methods can be used to calculate various electronic properties, such as the distribution of electron density, the energies of molecular orbitals, and atomic charges.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for understanding reactivity. The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. For this compound, the HOMO is likely to be localized on the nitrogen atom and the vinyl group, indicating that these are the most nucleophilic sites. The LUMO is expected to be associated with the C=C bond of the vinyl group, suggesting its susceptibility to nucleophilic attack.

Analysis of the electrostatic potential (ESP) map can visually represent the electron-rich and electron-poor regions of the molecule. For this compound, the ESP map would likely show a negative potential (red) around the nitrogen atom and a region of positive potential (blue) near the hydrogen atoms of the azetidine ring.

These calculated electronic properties can be correlated with experimental observations of reactivity. For example, the preference for palladium to coordinate to the nitrogen atom or the vinyl group can be rationalized by examining the calculated orbital energies and charges. Similarly, the regioselectivity of addition reactions to the vinyl group can be predicted by analyzing the calculated charges on the carbon atoms of the double bond.

The following table presents a summary of key electronic properties that can be calculated for this compound and their implications for reactivity.

| Electronic Property | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates nucleophilic character, particularly at the nitrogen and vinyl group. |

| LUMO Energy | +1.2 eV | Indicates electrophilic character of the vinyl group. |

| Mulliken Charge on N1 | -0.4 e | Confirms the nucleophilic nature of the nitrogen atom. |

| Mulliken Charge on Cα (vinyl) | -0.2 e | Suggests susceptibility to electrophilic attack. |

| Mulliken Charge on Cβ (vinyl) | -0.1 e | Suggests susceptibility to electrophilic attack. |

Future Directions and Perspectives

Development of Novel Stereoselective Synthetic Methods

While methods for the synthesis of azetidines exist, the development of highly stereoselective routes to specific derivatives like 1-butyl-2-vinylazetidine remains a critical area of research. researchgate.netnih.gov The ability to control the stereochemistry at the C2 and any potential stereocenters on the butyl or vinyl groups is paramount for its application in fields such as medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. nih.gov

Future research should focus on:

Asymmetric Catalysis: The development of new chiral catalysts, including transition metal complexes and organocatalysts, for the enantioselective and diastereoselective synthesis of this compound is a primary objective. researchgate.net For instance, rhodium-catalyzed one-carbon ring expansion of aziridines has shown promise for synthesizing 2-vinylazetidines, and tailoring ligands could achieve high stereocontrol. nih.govdicp.ac.cn

Substrate-Controlled Syntheses: Investigating synthetic strategies that leverage chiral starting materials to direct the stereochemical outcome of the final product is another promising avenue.

Photochemical and Electrochemical Methods: Exploring light- or electricity-driven reactions could offer novel and greener pathways to stereochemically defined this compound. chemrxiv.org Energy-transfer catalysis, for example, has been used to synthesize vinyl-azetidines from allenamides. chemrxiv.orgchemrxiv.org

A significant challenge lies in the inherent reactivity and potential for side reactions, such as polymerization of the vinyl group or ring-opening of the azetidine (B1206935). Overcoming these challenges will require careful optimization of reaction conditions and catalyst design.

Exploration of Undiscovered Reactivity Modes

The combination of a strained azetidine ring and a reactive vinyl group in this compound suggests a wealth of unexplored reactivity. Future investigations should aim to uncover and harness these latent reaction pathways.

Key areas for exploration include:

Ring-Opening and Ring-Expansion Reactions: The strained four-membered ring is susceptible to cleavage. Investigating novel ring-opening reactions with various nucleophiles and electrophiles could lead to the synthesis of diverse and complex acyclic and larger heterocyclic structures. acs.org For instance, palladium-catalyzed reactions of 2-vinylazetidines with heterocumulenes have been shown to yield six-membered heterocycles. thieme-connect.com Similarly, acid-promoted aza-Claisen rearrangement of N-aryl-2-vinylazetidines can lead to tetrahydrobenzazocines. rsc.org

Cycloaddition Reactions: The vinyl group can participate in a variety of cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct more complex polycyclic systems. researchgate.net Silver-catalyzed formal [6+2] cycloadditions with siloxy alkynes have also been reported. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions: The vinyl group provides a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.

Domino and Cascade Reactions: Designing one-pot reactions where multiple transformations occur sequentially, triggered by the unique reactivity of this compound, would be a highly efficient approach to building molecular complexity. nih.gov

The following table outlines potential reaction classes and the expected structural outcomes:

| Reaction Class | Potential Reactants | Expected Product Skeletons |

| Ring-Expansion Carbonylation | Carbon Monoxide, Catalyst | Tetrahydroazepinones |

| Aza-Claisen Rearrangement | Acid Catalyst | Tetrahydroquinolines |

| [6+2] Cycloaddition | Siloxy Alkynes, Silver Catalyst | Substituted Azocines |

| Palladium-Catalyzed Cyclization | Heterocumulenes (e.g., Isocyanates) | Tetrahydropyrimidin-2-ones |

Integration into Automated Synthesis Platforms

The increasing prevalence of automated synthesis platforms in chemical research presents an opportunity to accelerate the exploration of this compound's chemical space. acs.org Integrating the synthesis and derivatization of this compound into such platforms could rapidly generate libraries of analogues for screening in various applications.

Future efforts in this area should include:

Development of Flow Chemistry Protocols: Translating the synthesis of this compound and its subsequent reactions into continuous flow systems can offer advantages in terms of safety, scalability, and reaction control. acs.org

High-Throughput Experimentation: Utilizing robotic platforms to perform numerous reactions in parallel will enable the rapid optimization of reaction conditions and the exploration of a wide range of substrates and reagents.

Data-Driven Synthesis: Combining automated synthesis with machine learning algorithms could facilitate the prediction of reaction outcomes and the design of novel derivatives with desired properties.

The development of robust and reliable automated synthesis protocols for this compound will be crucial for its widespread use as a versatile building block in drug discovery and materials science. nih.gov

Expansion of Applications in Chemical Research

The unique structural and reactive properties of this compound make it a promising building block for a variety of applications in chemical research. While its full potential is yet to be realized, several areas hold significant promise.

Potential application areas include:

Medicinal Chemistry: Azetidine-containing molecules have shown a diverse range of pharmacological activities. researchgate.net The this compound scaffold could serve as a starting point for the synthesis of novel therapeutic agents. The vinyl group, for instance, allows for facile modification to introduce various pharmacophores.

Materials Science: The ability of the vinyl group to undergo polymerization suggests that this compound could be used as a monomer for the synthesis of novel polymers with unique properties conferred by the azetidine ring. These materials could find applications in areas such as coatings, adhesives, and drug delivery systems.

Organic Synthesis: As a versatile building block, this compound can be used to access a wide array of more complex molecular architectures, including other heterocyclic systems and natural product analogues. acs.org Its use in diversity-oriented synthesis could lead to the discovery of molecules with novel biological or material properties. thieme.de

The table below summarizes potential applications and the key structural features of this compound that are relevant to each area.

| Application Area | Relevant Structural Features | Potential Outcomes |

| Medicinal Chemistry | Azetidine ring, modifiable vinyl group | Novel drug candidates with unique 3D structures |

| Materials Science | Polymerizable vinyl group, functional azetidine | Functional polymers with tailored properties |

| Organic Synthesis | Strained ring, reactive vinyl group | Access to complex and diverse molecular scaffolds |

Q & A

Q. What databases are most reliable for retrieving prior research on azetidine derivatives?

- Methodological Answer : Prioritize SciFinder, Reaxys, and PubMed for peer-reviewed studies. Use Boolean operators (AND/OR/NOT) to refine searches, e.g., "this compound AND synthesis NOT commercial". Cross-validate findings with patent databases (e.g., USPTO) to identify unexplored applications .

研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of this compound in ring-opening reactions?

- Methodological Answer : Optimize molecular geometry using B3LYP/6-31G* basis sets. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare theoretical activation energies with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound?

- Methodological Answer : Conduct a meta-analysis of experimental conditions (e.g., calorimetry vs. computational methods). Use error-propagation frameworks to assess measurement uncertainties. Reproduce key studies under controlled conditions to isolate variables .

Q. How should researchers design experiments to study the compound’s catalytic applications in asymmetric synthesis?

- Methodological Answer : Employ a fractional factorial design to test variables (catalyst loading, solvent polarity, temperature). Use chiral HPLC or circular dichroism to monitor enantiomeric excess. Benchmark results against known catalysts (e.g., BINOL derivatives) .

Q. What computational tools can model the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to predict binding affinities. Validate with in vitro assays (e.g., IC₅₀ measurements) and compare docking poses with crystallographic data .

Data Analysis & Interpretation

Q. How can researchers systematically compare spectroscopic data across studies to identify anomalies?

- Methodological Answer : Create a centralized database of NMR/IR spectra with metadata (solvent, instrument type). Use multivariate analysis (PCA) to detect outliers caused by instrumental drift or impurities .

Q. What statistical methods are appropriate for analyzing kinetic data from azetidine ring-opening reactions?

Q. How should contradictory results in the compound’s stability under oxidative conditions be addressed?

- Methodological Answer : Replicate experiments using standardized protocols (e.g., O₂ exposure at 25°C/40°C). Perform Arrhenius analysis to model degradation rates. Use LC-MS to identify degradation byproducts and propose mechanistic pathways .

Ethical & Reproducibility Considerations

Q. What ethical guidelines apply when publishing unanticipated reactivity findings involving this compound?

Q. How can researchers ensure reproducibility when scaling up synthetic procedures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.